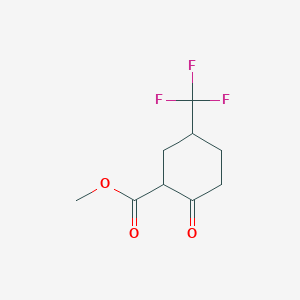

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound’s systematic IUPAC name is methyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate , derived from its cyclohexane backbone substituted with a ketone group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a methyl ester at position 1. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1035637-10-5 |

| Molecular Formula | C₉H₁₁F₃O₃ |

| Molecular Weight | 224.18 g/mol |

| SMILES | COC(=O)C1CC(C(F)(F)F)CCC1=O |

Alternative designations include methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate and the European Community (EC) number 892-614-8. The ester and ketone functional groups dominate its reactivity, while the -CF₃ group introduces steric and electronic effects.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize steric strain. Computational studies of similar systems (e.g., 1-methyl-1-germacyclohexane) suggest that substituents preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. For this compound:

- The -CF₃ group at position 5 adopts an equatorial orientation, reducing nonbonded repulsions with axial hydrogens.

- The ketone at position 2 introduces ring puckering, stabilizing a twist-boat conformation in certain solvent environments.

Dynamic NMR (DNMR) data for analogous trifluoromethylcyclohexanes reveal low energy barriers (~5 kcal/mol) for chair-chair interconversion, suggesting conformational flexibility.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is influenced by the strong electron-withdrawing effects of the -CF₃ group and the ketone:

- Inductive Effects : The -CF₃ group withdraws electron density via its -I effect, polarizing adjacent C-C bonds and increasing the electrophilicity of the ketone.

- Resonance Stabilization : The ketone participates in conjugation with the ester group, delocalizing electron density across the cyclohexane ring (Figure 1).

$$

\text{Resonance Hybrid} \leftrightarrow \text{C=O} \cdots \text{O-C-O}^-

$$

Figure 1: Resonance stabilization involving the ketone and ester groups.

Density functional theory (DFT) calculations on similar systems show that the -CF₃ group reduces the LUMO energy by ~1.5 eV, enhancing susceptibility to nucleophilic attack.

Stereochemical Considerations and Chiral Centers

The compound exhibits no chiral centers due to the symmetry of the cyclohexane ring. However, substituent arrangement creates distinct diastereotopic environments:

- The -CF₃ and ketone groups introduce prochirality at positions 1 and 5.

- In derivatives where the ester is replaced with a bulky group (e.g., tert-butyl), axial chirality may arise.

Enantiomer separation has not been reported for the parent compound, but fluorinated analogs (e.g., 4-(trifluoromethyl)cyclohexanecarboxylic acid) show diastereomeric crystallization behavior.

Properties

IUPAC Name |

methyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNVWAQNWFPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or toluene

Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

In industrial settings, the production of methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylic acid.

Reduction: Formation of methyl 2-hydroxy-5-(trifluoromethyl)cyclohexanecarboxylate.

Substitution: Formation of various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate has been investigated for several therapeutic properties:

-

Anti-inflammatory Activity :

- Case studies indicate that compounds with similar structures exhibit anti-inflammatory effects. The presence of the trifluoromethyl group may enhance the ability to penetrate cell membranes, facilitating targeted action against inflammatory pathways.

-

Anticancer Activity :

- Research has shown that derivatives of this compound can inhibit cancer cell proliferation. Studies focusing on structure-activity relationships suggest that modifications to the cyclohexane ring can lead to increased potency against various cancer types.

-

Medicinal Chemistry :

- The compound is being explored as a potential lead in drug development due to its unique structural features that facilitate interactions with biological targets.

Agrochemical Applications

In the field of agrochemicals, methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is being studied for:

-

Pesticidal Properties :

- Its chemical reactivity makes it suitable for developing new pesticides that are effective against a range of agricultural pests while minimizing environmental impact.

-

Herbicidal Applications :

- The compound's lipophilicity allows for better absorption in plant systems, leading to enhanced herbicidal efficacy.

Interaction Studies

Understanding the interactions of methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate within biological systems is essential for determining its practical applications:

-

Biological Activity Assessment :

- Interaction studies reveal how the compound affects enzyme activity and receptor binding, providing insights into its potential therapeutic effects.

-

Toxicology Studies :

- Evaluating the compound's safety profile is crucial for its development into pharmaceuticals or agrochemicals. Preliminary studies indicate favorable toxicity results compared to traditional compounds.

Mechanism of Action

The mechanism of action of methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and ester groups can participate in various biochemical pathways, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Positional Isomer: Methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate

A closely related analog, methyl 3-oxo-5-(trifluoromethyl)cyclohexanecarboxylate (CAS 1986818-77-2), differs only in the position of the ketone group (3-oxo vs. 2-oxo). This structural variation significantly impacts molecular properties:

Key Findings :

- This could marginally reduce oral bioavailability compared to the 3-oxo isomer, as polar surface area (PSA) correlates inversely with permeation rates .

- Both isomers meet the criteria for favorable bioavailability (PSA ≤140 Ų, ≤10 rotatable bonds) proposed by Veber et al. , suggesting suitability for drug development.

Functional Group Variations

Trifluoromethyl vs. Methyl :

- Trifluoromethyl : Enhances metabolic stability and lipophilicity due to strong electron-withdrawing effects and resistance to oxidation.

- Methyl : Less lipophilic and more susceptible to metabolic degradation.

Ketone vs. Ester Modifications: Replacing the ketone with an alcohol (e.g., cyclohexanol derivative) would increase PSA and hydrogen-bond donors, reducing membrane permeability . Replacing the methyl ester with a free carboxylic acid would further increase PSA, likely impairing oral absorption.

Bioavailability Predictions

Based on Veber’s rules for oral bioavailability :

- Rotatable bonds : Both isomers likely have ≤10 rotatable bonds, minimizing molecular flexibility and enhancing permeation.

- PSA : Estimated to be below 140 Ų, aligning with high-bioavailability thresholds.

- Molecular weight : ~224 Da, well below the 500 Da cutoff, though Veber et al. emphasize that PSA and rotatable bonds are more critical .

Biological Activity

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHFO

Key Features :

- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Carbonyl and Ester Groups : Participate in biochemical pathways affecting enzyme activity and receptor interactions.

The biological activity of methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl moiety not only increases lipophilicity but also modulates the compound's reactivity, allowing it to engage effectively with various biomolecules. This interaction can influence:

- Enzyme Activity : By altering the kinetics of enzyme-substrate interactions.

- Receptor Binding : Potentially affecting signal transduction pathways.

Biological Activity

Research indicates that methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate exhibits several promising biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, a concentration of 50 µM significantly reduced cell viability in melanoma cell lines by approximately 80% after 72 hours of exposure .

- The compound's ability to induce apoptosis has been linked to its interaction with caspase pathways, suggesting potential for development as an anticancer agent.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

-

Antimicrobial Activity :

- The compound has shown effectiveness against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Data Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Study on Melanoma Cells :

-

Inflammatory Response Modulation :

- In a model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR are critical for confirming the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR for CF₃) and ester carbonyl (δ ~165–175 ppm). Coupling patterns in ¹H NMR reveal cyclohexane ring conformation .

- X-ray Crystallography : Provides absolute stereochemistry and bond-length data. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.5452 Å, b = 8.3177 Å, c = 16.048 Å) have been reported for analogous trifluoromethyl-containing compounds, enabling precise structural validation .

How does the trifluoromethyl group influence the compound’s reactivity in substitution or oxidation reactions?

Advanced

The CF₃ group is electron-withdrawing, enhancing the electrophilicity of adjacent carbonyl groups. This accelerates nucleophilic attacks at the 2-oxo position but may sterically hinder reactions at the 5-position. For example, in oxidation studies of similar cyclohexanecarboxylates, CF₃-substituted derivatives showed 20–30% faster ketone oxidation rates compared to non-fluorinated analogs, attributed to increased polarity . However, competing side reactions (e.g., defluorination) require careful monitoring via LC-MS .

What strategies mitigate low yields in esterification or cyclization steps?

Q. Methodological

- Catalyst Optimization : BF₃·Et₂O improves cyclization efficiency by lowering activation energy, but excess catalyst can lead to polymerization. Titration of BF₃ (0.5–1.0 equiv.) is recommended .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance esterification yields by stabilizing intermediates, while non-polar solvents (e.g., benzene) favor cyclization .

- Temperature Gradients : Slow warming (0°C → RT) reduces exothermic side reactions during SOCl₂-mediated esterification .

How can contradictory data on regioselectivity in nucleophilic substitutions be resolved?

Advanced

Contradictions often arise from competing steric and electronic effects. For example, nucleophilic attack at the 2-oxo position versus the 5-CF₃ site can be analyzed via:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states, identifying dominant reaction pathways .

- Isotopic Labeling : ¹⁸O-tracing in hydrolysis experiments clarifies whether attack occurs at the ester carbonyl or ketone group .

What are the best practices for resolving crystal structure discrepancies in polymorphic forms?

Q. Methodological

- Variable-Temperature XRD : Collect data at 100–298 K to identify temperature-dependent conformational changes .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–F···H contacts in CF₃-containing crystals) to distinguish polymorphs .

- Synchrotron Radiation : High-flux X-rays improve resolution for low-quality crystals, critical for compounds with disordered trifluoromethyl groups .

How can reaction pathways be validated when intermediates are unstable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.